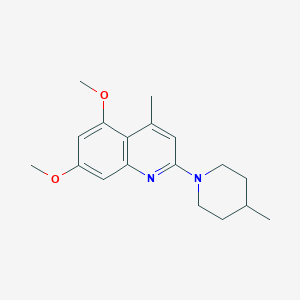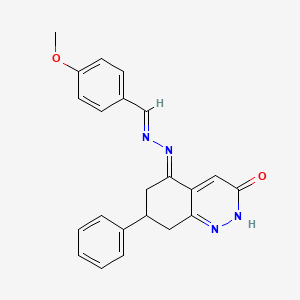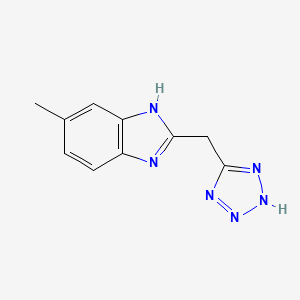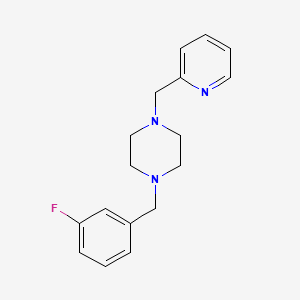
5,7-dimethoxy-4-methyl-2-(4-methyl-1-piperidinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dimethoxy-4-methyl-2-(4-methyl-1-piperidinyl)quinoline, also known as DMQX, is a chemical compound that belongs to the quinoline family. It has been extensively studied for its potential use as a research tool in neuroscience. DMQX is a non-competitive antagonist of the ionotropic glutamate receptor NMDA, which plays a crucial role in synaptic plasticity and learning and memory processes.
Mécanisme D'action
5,7-dimethoxy-4-methyl-2-(4-methyl-1-piperidinyl)quinoline is a non-competitive antagonist of the NMDA receptor, which means it binds to a different site on the receptor than the neurotransmitter glutamate. This compound blocks the ion channel of the NMDA receptor, preventing the influx of calcium ions and the subsequent activation of downstream signaling pathways. This results in the inhibition of synaptic plasticity and LTP, which are critical for learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to block NMDA receptor-mediated synaptic currents and LTP in the hippocampus, which is critical for learning and memory processes. This compound has also been shown to reduce pain perception in animal models, suggesting a potential role in the treatment of chronic pain. In addition, this compound has been shown to have antidepressant-like effects in animal models, suggesting a potential role in the treatment of depression.
Avantages Et Limitations Des Expériences En Laboratoire
5,7-dimethoxy-4-methyl-2-(4-methyl-1-piperidinyl)quinoline has a number of advantages as a research tool in neuroscience. It is a potent and selective antagonist of the NMDA receptor, which allows for the specific inhibition of synaptic plasticity and LTP. This compound is also relatively stable and can be easily synthesized in the laboratory. However, this compound has some limitations as a research tool. It has a relatively short half-life, which limits its duration of action in vivo. In addition, this compound can also block other ion channels in addition to the NMDA receptor, which can complicate data interpretation.
Orientations Futures
There are a number of future directions for research on 5,7-dimethoxy-4-methyl-2-(4-methyl-1-piperidinyl)quinoline. One area of interest is the role of NMDA receptors in pain perception and the potential use of this compound as a treatment for chronic pain. Another area of interest is the role of NMDA receptors in depression and the potential use of this compound as an antidepressant. In addition, there is interest in developing more potent and selective NMDA receptor antagonists based on the structure of this compound. Finally, there is interest in exploring the potential therapeutic applications of this compound in other neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 5,7-dimethoxy-4-methyl-2-(4-methyl-1-piperidinyl)quinoline involves a multi-step process, starting with the reaction of 2-methylquinoline with 4-methylpiperidine to form 2-(4-methyl-1-piperidinyl)quinoline. This intermediate is then reacted with 5,7-dimethoxy-4-methyl-3-nitroquinoline to form this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
5,7-dimethoxy-4-methyl-2-(4-methyl-1-piperidinyl)quinoline has been extensively used as a research tool in neuroscience to study the role of NMDA receptors in synaptic plasticity and learning and memory processes. It has been shown to block NMDA receptor-mediated synaptic currents and long-term potentiation (LTP) in the hippocampus, a brain region critical for learning and memory. This compound has also been used to study the role of NMDA receptors in pain perception, depression, and addiction.
Propriétés
IUPAC Name |
5,7-dimethoxy-4-methyl-2-(4-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-5-7-20(8-6-12)17-9-13(2)18-15(19-17)10-14(21-3)11-16(18)22-4/h9-12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQKHVGJXOYDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(C(=C2)C)C(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5837267.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5837273.png)
![ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate](/img/structure/B5837274.png)



![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5837292.png)
![N'-[2-(allyloxy)benzylidene]-2-(4-bromophenyl)-2-hydroxyacetohydrazide](/img/structure/B5837302.png)
![2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837309.png)


